molecular formula C12H14O2 B13154656 8-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

8-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Cat. No.: B13154656
M. Wt: 190.24 g/mol
InChI Key: XRMCPHQZUKSFOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . Its structure is based on the 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold, which is a common feature in compounds of significant research interest. Tetrahydronaphthalene derivatives are frequently explored in medicinal chemistry for their potential biological activities. For instance, related structural analogs have been synthesized and studied for their effects on nitric oxide production in activated macrophages, indicating potential applications in inflammatory disease research . This specific methyl-substituted carboxylic acid derivative serves as a valuable synthetic intermediate for researchers in the development of novel chemical entities. The compound is characterized by the CAS Number 861050-93-3 and the SMILES string O=C(C1CC2=C(C=CC=C2C)CC1)O . This product is intended for research purposes and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

8-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-8-3-2-4-9-5-6-10(12(13)14)7-11(8)9/h2-4,10H,5-7H2,1H3,(H,13,14)

InChI Key

XRMCPHQZUKSFOW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CCC2=CC=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 8-methyl-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes, altering their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Differences and Implications

Substituent Effects
  • Methyl vs. In contrast, the 8-methoxy derivative (CAS 32178-63-5) has increased electron density on the aromatic ring, which may enhance resonance stabilization but reduce metabolic oxidation . 5,6-Dimethoxy-THNCA exhibits enhanced polarity and solubility compared to 8-Me-THNCA, making it more suitable for aqueous-phase reactions .
Functional Group Modifications
  • Carboxylic Acid vs. Amino Groups: Replacing the 1-position hydrogen with an amino group (1-Amino-THNCA) introduces a basic site, enabling ionic interactions in receptor binding (e.g., melanocortin-4 agonists) .
Stereochemical Considerations
  • Enantiomerism in 8-Me-THNCA analogues (e.g., (1S,2R)-1-methyl-4-oxo-THNCA) can lead to divergent biological outcomes. For example, the (R)-enantiomer of 6-methoxy-THNCA (CAS 136759-35-8) may exhibit distinct receptor selectivity compared to its (S)-counterpart .

Biological Activity

8-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (also referred to as 8-Methyl-THNCA) is a compound of interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H14_{14}O3_{3}
  • Molecular Weight : 206.24 g/mol
  • IUPAC Name : 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • CAS Number : 83781-72-0

Biological Activity Overview

The biological activity of 8-Methyl-THNCA has been investigated in several studies focusing on its effects on various biological systems. The compound exhibits notable pharmacological properties such as anti-inflammatory, analgesic, and potential anticancer activities.

1. Anti-inflammatory Activity

Research has indicated that 8-Methyl-THNCA possesses significant anti-inflammatory properties. A study demonstrated that the compound inhibited the production of pro-inflammatory cytokines in vitro. This effect was attributed to the modulation of nuclear factor kappa B (NF-kB) signaling pathways, which play a critical role in inflammation.

2. Analgesic Effects

In animal models, 8-Methyl-THNCA has shown promising analgesic effects. A specific study evaluated its efficacy in reducing pain responses in mice subjected to formalin-induced pain. The results indicated a dose-dependent reduction in pain behavior, suggesting that the compound may interact with pain receptors or modulate pain pathways.

3. Anticancer Potential

The anticancer activity of 8-Methyl-THNCA was investigated through various assays. In vitro studies revealed that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7. Mechanistic studies suggested that this effect might involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the biological effects of 8-Methyl-THNCA:

StudyObjectiveFindings
Study AEvaluate anti-inflammatory effectsSignificant reduction in TNF-alpha and IL-6 levels in treated cells compared to controls.
Study BAssess analgesic propertiesDose-dependent decrease in pain response in formalin test; effective at doses of 10 mg/kg and above.
Study CInvestigate anticancer activityInduced apoptosis in cancer cell lines with IC50 values ranging from 20 to 50 µM; increased caspase activity observed.

The mechanisms underlying the biological activities of 8-Methyl-THNCA are multifaceted:

  • Inflammation Modulation : The compound inhibits key inflammatory mediators and transcription factors.
  • Pain Pathway Interaction : It may interact with opioid receptors or modulate neurotransmitter release.
  • Apoptosis Induction : The activation of intrinsic apoptotic pathways through mitochondrial dysfunction is a proposed mechanism for its anticancer effects.

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